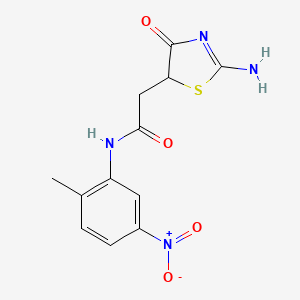

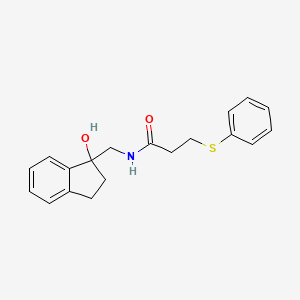

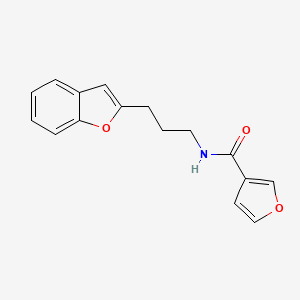

2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-methyl-5-nitrophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiazolidinone derivatives, including compounds structurally related to 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-methyl-5-nitrophenyl)acetamide, often involves cyclocondensation reactions of suitable precursors. These syntheses are characterized by the formation of the thiazolidinone ring, which is a crucial structural feature contributing to the compound's biological activity. For example, the synthesis of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide based thiazolidinone derivatives has been reported to show potent antibacterial and antifungal agents, highlighting the synthetic versatility and biological relevance of thiazolidinone compounds (Shiv Kumar et al., 2012).

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is characterized by the presence of the 1,3-thiazolidin-4-one backbone, which plays a pivotal role in the compound's interaction with biological targets. Advanced techniques such as X-ray powder diffraction (XRPD) and density functional theory (DFT) studies have been employed to elucidate the crystal and molecular structures of these compounds, providing insights into their structural conformations and the nature of intermolecular interactions (Rachida Rahmani et al., 2017).

Chemical Reactions and Properties

Thiazolidinone derivatives undergo a variety of chemical reactions that are central to their chemical properties and biological activities. These reactions include cyclocondensation, nucleophilic addition, and substitution reactions that enable the introduction of various functional groups into the thiazolidinone core. The chemical reactivity of these compounds is influenced by the thiazolidinone ring's electronic and steric properties, which can be modified to enhance biological activity or improve physicochemical properties (Apoorva Upadhyay et al., 2010).

Scientific Research Applications

Thiazolidin-4-one Derivatives

Thiazolidin-4-ones, including compounds like 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-methyl-5-nitrophenyl)acetamide, represent a significant class in medicinal chemistry due to their extensive pharmacological potential. The structural core of thiazolidin-4-ones has been a focus in the development of pharmaceuticals, evidenced by their presence in various commercial medications. These compounds have demonstrated promising activities against different diseases, marking them as vital candidates in medicinal chemistry research (Santos, Silva, & Jones, 2018).

Biological Potential and Stability

The biological potential of thiazolidin-4-ones is underscored by their role in the synthesis of crucial non-natural amino acids and their conjugates, which have potential medical applications. These compounds have been utilized in therapeutic and agrochemical applications due to their diverse biological and pharmacological activities. The synthesis methodologies for these compounds have evolved over time, with an increasing emphasis on green chemistry and environmentally friendly approaches (Shaikh, Bhor, Dighe, & Kolhe, 2023).

Green Chemistry and Environmental Considerations

The adoption of green chemistry in the synthesis of thiazolidin-4-ones is a response to environmental awareness and the visible signs of Earth's depletion. This approach not only addresses the urgent need for sustainable practices but also aligns with the growing demand for environmentally benign synthesis routes (Santos, Silva, & Jones, 2018).

Pharmacological Importance

The significance of thiazolidin-4-ones in pharmacology is not limited to a single aspect of medical research. Their versatility is seen in their ability to serve as key components in developing compounds with anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. This multifaceted biological activity makes them crucial scaffolds for designing new drugs (Mech, Kurowska, & Trotsko, 2021).

properties

IUPAC Name |

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(2-methyl-5-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O4S/c1-6-2-3-7(16(19)20)4-8(6)14-10(17)5-9-11(18)15-12(13)21-9/h2-4,9H,5H2,1H3,(H,14,17)(H2,13,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFLQEBIEGSCIFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CC2C(=O)N=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-imino-4-oxothiazolidin-5-yl)-N-(2-methyl-5-nitrophenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-Phenylpiperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2486454.png)

![methyl 2-((Z)-6-acetamido-2-(cinnamoylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2486458.png)

![4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid](/img/structure/B2486460.png)